

Synthesis of E-3-(Methylphenylamino)-2-propenal: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	E-3-(METHYL PHENYL AMINO)-2-PROPENAL
Cat. No.:	B087139

[Get Quote](#)

Abstract

This document provides a comprehensive guide for the synthesis of E-3-(methylphenylamino)-2-propenal, a valuable intermediate in organic synthesis. Detailed experimental protocols, derived from established literature, are presented to ensure reproducibility. Key quantitative data, including reaction yields and physical properties, are summarized for clarity. Furthermore, a visual representation of the synthesis workflow is provided to facilitate understanding of the procedural steps. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

E-3-(methylphenylamino)-2-propenal, also known as 3-(N-methyl-N-phenylamino)acrolein, is a key building block in the synthesis of various organic molecules. Its structure, featuring a reactive aldehyde group and a substituted enamine moiety, makes it a versatile precursor for the construction of more complex chemical entities. The synthesis of this compound is typically achieved through a Vilsmeier-Haack type reaction, which involves the formylation of an N-alkylaniline derivative. This application note details a reliable protocol for its preparation and provides essential data for its characterization.

Data Presentation

A summary of the key quantitative data related to the synthesis and properties of E-3-(methylphenylamino)-2-propenal is presented in the table below.

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO	--INVALID-LINK--
Molecular Weight	161.20 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Purity	98%	--INVALID-LINK--
Molar Yield	53%	--INVALID-LINK--

Experimental Protocols

The following protocol for the synthesis of E-3-(methylphenylamino)-2-propenal is adapted from the procedures described in patent EP1477474A1.[\[1\]](#)[\[2\]](#) This method utilizes the reaction of N-methylformanilide with an alkyl vinyl ether in the presence of a halogenating agent.

Materials:

- N-methylformanilide
- Butyl vinyl ether
- Bis-trichloromethylcarbonate (triphosgene)
- 1,4-Dioxane
- Toluene
- Water
- 15% Sodium hydroxide aqueous solution

Equipment:

- Reaction flask equipped with a stirrer and dropping funnel

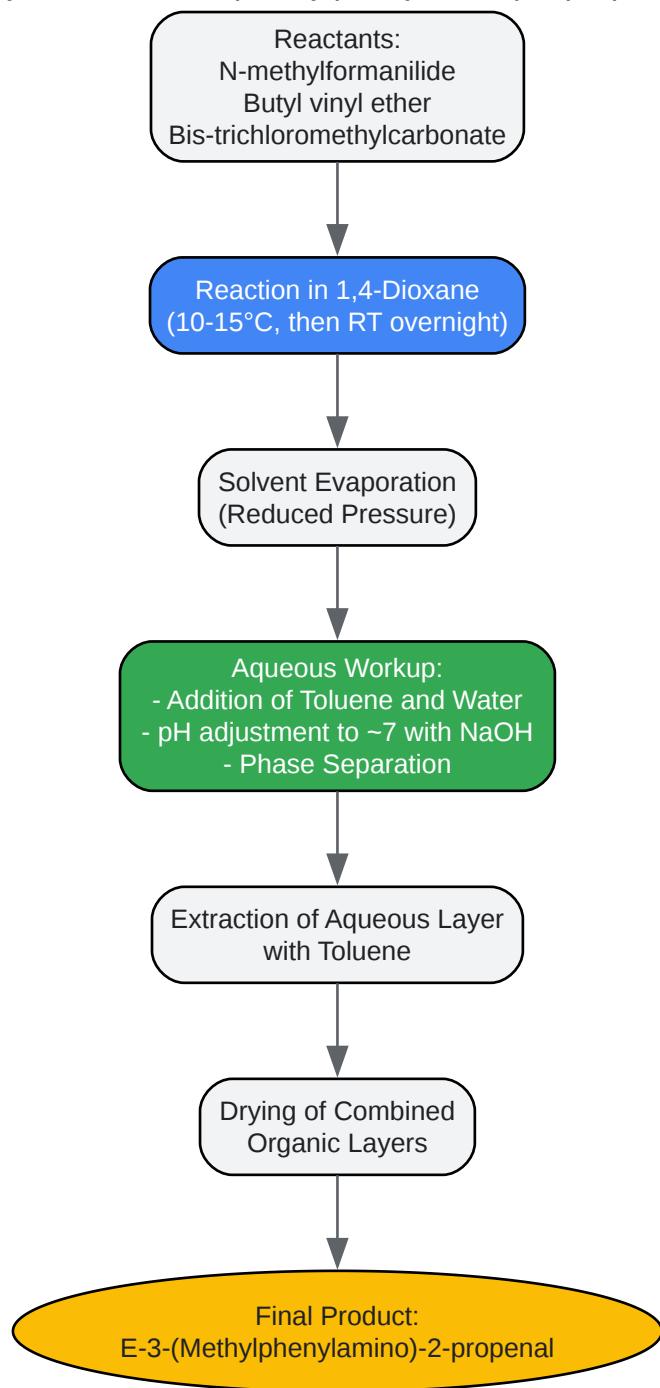
- Cooling bath
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of N-methylformanilide (30 g) and butyl vinyl ether (22.2 g) in 25 ml of 1,4-dioxane, under stirring at 10-15°C, a solution of bis-trichloromethylcarbonate (28.3 g) in 50 ml of 1,4-dioxane is added dropwise over 90 minutes.
- The reaction mixture is kept under stirring at room temperature overnight.
- The solvent is then evaporated under reduced pressure.
- Toluene (50 ml) and water (200 ml) are added to the residue.
- The mixture is cooled to approximately 5-10°C.
- The pH is adjusted to about 7 by adding a 15% aqueous sodium hydroxide solution (30 ml).
- The organic layer is separated, and the aqueous layer is extracted with toluene.
- The combined organic layers are washed with water and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by distillation or column chromatography if necessary.

Characterization Data:

While a comprehensive set of spectral data is not fully available in the cited literature, the following information has been compiled from public databases.


- ^{13}C NMR: A reference to a ^{13}C NMR spectrum is available on PubChem.[\[2\]](#)

- IR: An FTIR spectrum is available on PubChem, which would show characteristic peaks for the aldehyde C=O stretch and the C=C double bond of the enamine system.[2]
- Mass Spectrometry: The exact mass of the molecule is 161.0841 g/mol .[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of E-3-(methylphenylamino)-2-propenal.

Synthesis of E-3-(Methylphenylamino)-2-propenal

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of E-3-(methylphenylamino)-2-propenal.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of E-3-(methylphenylamino)-2-propenal. The provided data and workflow diagram are intended to aid researchers in the successful preparation and characterization of this important chemical intermediate. For a definitive confirmation of the product's identity and purity, it is recommended to perform detailed spectroscopic analysis, including ^1H NMR, ^{13}C NMR, and mass spectrometry, and compare the results with established reference data where available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of E-3-(Methylphenylamino)-2-propenal: A Detailed Protocol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087139#e-3-methyl-phenyl-amino-2-propenal-synthesis-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com